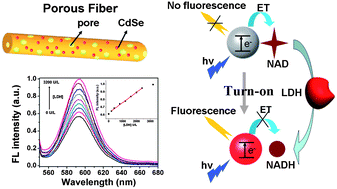Electrospun quantum dots/polymer composite porous fibers for turn-on fluorescent detection of lactate dehydrogenase†
Journal of Materials Chemistry Pub Date: 2012-07-25 DOI: 10.1039/C2JM33078D
Abstract
A novel enzyme sensor based on CdSe

Recommended Literature
- [1] First-principles investigation of polarization and ion conduction mechanisms in hydroxyapatite†
- [2] General criteria for evaluating suitable polymer ligands for the synthesis of aluminum nanocrystals†
- [3] Front cover
- [4] A bimetallic Au–Ag nanoalloy mounted LDH/RGO nanocomposite: a promising catalyst effective towards a coupled system for the photoredox reactions converting benzyl alcohol to benzaldehyde and nitrobenzene to aniline under visible light
- [5] Type-II tunable SiC/InSe heterostructures under an electric field and biaxial strain†
- [6] Micropatterning of thin P3HT films via plasma enhanced polymer transfer printing†
- [7] A two-dimensionally microporous thiostannate with superior Cs+ and Sr2+ ion-exchange property†
- [8] Correction: Self-assembled fibrillar networks comprised of a naturally-occurring cyclic peptide—LOB3
- [9] Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT)†
- [10] Direct surface functionalization of indium tin oxide via electrochemically induced assembly†










